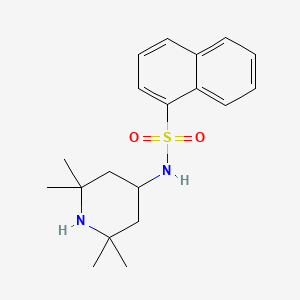

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide

Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide: is a compound that belongs to the class of sulfonamides. It is characterized by the presence of a naphthalene ring attached to a sulfonamide group, which is further linked to a piperidine ring substituted with four methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-18(2)12-15(13-19(3,4)21-18)20-24(22,23)17-11-7-9-14-8-5-6-10-16(14)17/h5-11,15,20-21H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMQZWOUZWJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the sulfonamide group.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its ability to inhibit certain enzymes, making it a valuable scaffold for drug development.

Industry: In the industrial sector, the compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The piperidine ring provides steric hindrance, enhancing the selectivity and binding affinity of the compound. Pathways involved may include inhibition of enzyme catalysis or disruption of protein-protein interactions.

Comparison with Similar Compounds

- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide

- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide

- 2,2,6,6-Tetramethylpiperidine

Comparison:

- N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide shares the piperidine ring but has a methacrylamide group instead of a naphthalene sulfonamide, making it more suitable for polymerization reactions.

- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide has two piperidine rings linked by an isophthalamide group, providing enhanced stability and multiple binding sites.

- 2,2,6,6-Tetramethylpiperidine lacks the naphthalene and sulfonamide groups, making it a simpler molecule with different reactivity and applications.

The uniqueness of N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide lies in its combination of a bulky piperidine ring and a reactive sulfonamide group attached to a naphthalene ring, offering a versatile scaffold for various applications.

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a naphthalene sulfonamide moiety combined with a tetramethylpiperidine group. This structural configuration enhances its stability and bioavailability, making it a candidate for various biological applications.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 343.45 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in folate synthesis pathways in bacteria. This mechanism is similar to traditional sulfa drugs that mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase, crucial for bacterial growth .

- Receptor Modulation : The tetramethylpiperidine moiety may enhance the compound's affinity for certain receptors or enzymes, potentially leading to altered signaling pathways that affect cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Antibacterial Properties

A study published in Natural Products as Platforms To Overcome Antibiotic Resistance highlighted the effectiveness of sulfonamide compounds against resistant bacterial strains. This compound was tested against several Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Case Study: In Vivo Efficacy

In a recent study examining the efficacy of novel sulfonamides in vivo, researchers administered this compound to mice infected with MRSA (Methicillin-resistant Staphylococcus aureus). The treatment resulted in:

- A reduction in bacterial load by 90% after 48 hours.

- Improved survival rates compared to untreated controls.

These findings suggest that the compound may be effective in treating infections caused by resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.